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molecular formula C17H14N2O2 B1660139 2-[3-(1,3-Benzoxazol-2-yl)propyl]-1,3-benzoxazole CAS No. 7210-09-5

2-[3-(1,3-Benzoxazol-2-yl)propyl]-1,3-benzoxazole

Cat. No. B1660139
M. Wt: 278.3 g/mol
InChI Key: ZKZOCZAJZUTROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05101411

Procedure details

1 Mol of glutaric acid is reacted with 2 mols of aminophenol to produce 1,3-bis-(bezoxazole-2-yl)-propane.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[CH2:2][CH2:3][CH2:4][C:5]([OH:7])=O.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1O>>[O:7]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:5]1[CH2:4][CH2:3][CH2:2][C:1]1[O:9][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=1

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCCC(=O)O)(=O)O
Name
Quantity
2 mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)CCCC=2OC1=C(N2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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